molecular formula C19H28O3 B1326207 8-oxo-8-(4-n-pentylphenyl)octanoic acid CAS No. 898791-51-0

8-oxo-8-(4-n-pentylphenyl)octanoic acid

Cat. No.: B1326207
CAS No.: 898791-51-0
M. Wt: 304.4 g/mol
InChI Key: LQQCCDGLVVIQDL-UHFFFAOYSA-N
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Description

8-oxo-8-(4-n-pentylphenyl)octanoic acid is an organic compound with the molecular formula C19H28O3. It is characterized by the presence of a ketone group (oxo) and a phenyl group substituted with a pentyl chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 8-oxo-8-(4-n-pentylphenyl)octanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-pentylbenzene and octanoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong oxidizing agents to introduce the oxo group. Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Industrial Production: Industrial production methods may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-oxo-8-(4-n-pentylphenyl)octanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing oxo group.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of 8-hydroxy-8-(4-pentylphenyl)octanoic acid.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-oxo-8-(4-n-pentylphenyl)octanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-oxo-8-(4-n-pentylphenyl)octanoic acid involves its interaction with molecular targets and pathways within cells. The oxo group can participate in redox reactions, influencing cellular redox balance. Additionally, the phenyl group may interact with specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

8-oxo-8-(4-n-pentylphenyl)octanoic acid can be compared with other similar compounds, such as:

    8-Oxo-8-(4-methylphenyl)octanoic acid: This compound has a methyl group instead of a pentyl group on the phenyl ring, resulting in different chemical and biological properties.

    8-Oxo-8-(4-ethylphenyl)octanoic acid:

    8-Oxo-8-(4-propylphenyl)octanoic acid: The propyl group substitution affects the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

8-oxo-8-(4-pentylphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-2-3-6-9-16-12-14-17(15-13-16)18(20)10-7-4-5-8-11-19(21)22/h12-15H,2-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQCCDGLVVIQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645429
Record name 8-Oxo-8-(4-pentylphenyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-51-0
Record name η-Oxo-4-pentylbenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxo-8-(4-pentylphenyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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